molecular formula C12H18N2O2S B8560625 Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-

Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-

Cat. No. B8560625
M. Wt: 254.35 g/mol
InChI Key: GSLUFLTYGIDPBN-UHFFFAOYSA-N
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Patent
US06977264B2

Procedure details

To a 25 ml, round-bottomed flask equipped with stirring was added tert-butyl 4-(2-[{methylsulfonyl)amino]phenyl}piperidino-carboxylate (Step d) (610 mg, 1.72 mmol) followed by a saturated soln of HCl in EtOAc (10 mL). The reaction mixture was stirred at RT for 1 h and the title compound (HCl salt) was isolated by filtration as a white solid (460 mg). MS (ESI, pos. ion) m/z: 255 (M+1). Calc'd for C12H19ClN2O2S: 290.81.
Name
tert-butyl 4-(2-[{methylsulfonyl)amino]phenyl}piperidino-carboxylate
Quantity
610 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]1[CH2:17][CH2:16][NH:15][CH:14](C(OC(C)(C)C)=O)[CH2:13]1)(=[O:4])=[O:3].Cl>CCOC(C)=O>[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)(=[O:3])=[O:4]

Inputs

Step One
Name
tert-butyl 4-(2-[{methylsulfonyl)amino]phenyl}piperidino-carboxylate
Quantity
610 mg
Type
reactant
Smiles
CS(=O)(=O)NC1=C(C=CC=C1)C1CC(NCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 25 ml, round-bottomed flask equipped
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=C(C=CC=C1)C1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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